1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride
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Overview
Description
1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride is a chemical compound with a unique structure that includes a pyrazine ring attached to a cyclopropyl group, which is further connected to a methanamine moiety
Preparation Methods
The synthesis of 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride typically involves multiple steps, starting with the formation of the pyrazine ring. One common synthetic route includes the cross-coupling of a pyrazine derivative with a cyclopropyl precursor under specific reaction conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine ring or the cyclopropyl group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride can be compared with other similar compounds, such as:
1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride: This compound has a similar methanamine moiety but differs in the structure of the attached ring system.
1-(Pyridin-2-yl)cyclopropylmethanamine dihydrochloride: This compound has a pyridine ring instead of a pyrazine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(1-pyrazin-2-ylcyclopropyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c9-6-8(1-2-8)7-5-10-3-4-11-7;;/h3-5H,1-2,6,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEACZXQFGUZNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=NC=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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